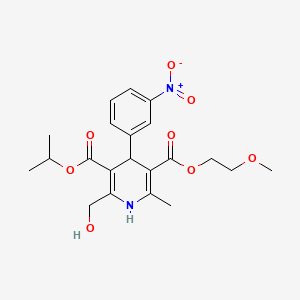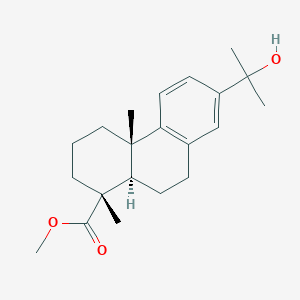
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes dioctyl ester groups, ethenyl acetate units, and 2-hydroxypropyl 2-methyl-2-propenoate segments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves several steps. The primary synthetic route includes the polymerization of ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate in the presence of 2-Butenedioic acid (2E)-, dioctyl ester. The reaction conditions typically involve the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and concentration of reactants. The resulting polymer is then purified and processed for various applications.
化学反应分析
Types of Reactions
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
科学研究应用
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various advanced materials and as a functional additive in polymer blends.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in controlled drug release and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as drug delivery or tissue regeneration. The exact pathways depend on the specific application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- 2-Butenedioic acid (2E)-, 1,4-dibutyl ester, polymer with ethenylbenzene, ethenyl decanoate, 2-hydroxypropyl 2-methyl-2-propenoate, methyl 2-methyl-2-propenoate, and (2-methyl-2-oxiranyl)methyl 2-methyl-2-propenoate .
- Acetic acid ethenyl ester, polymer with ethane, ethenyltriethoxysilane, and sodium ethenesulfonate .
Uniqueness
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate stands out due to its unique combination of functional groups, which provide a balance of mechanical strength, chemical resistance, and biocompatibility. This makes it particularly suitable for applications in medicine and advanced material science.
属性
CAS 编号 |
192230-35-6 |
|---|---|
分子式 |
C31H54O9 |
分子量 |
570.8 g/mol |
IUPAC 名称 |
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O4.C7H12O3.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-5(2)7(9)10-4-6(3)8;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,8H,1,4H2,2-3H3;3H,1H2,2H3/b16-15+;; |
InChI 键 |
TYKHRBNRWSKUJQ-VRZXRVJBSA-N |
手性 SMILES |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
规范 SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
相关CAS编号 |
192230-35-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





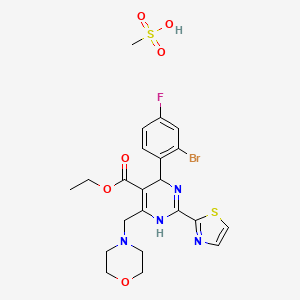
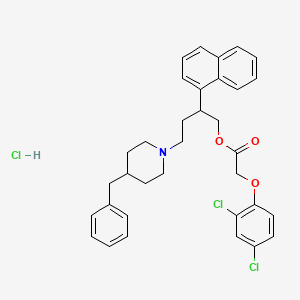
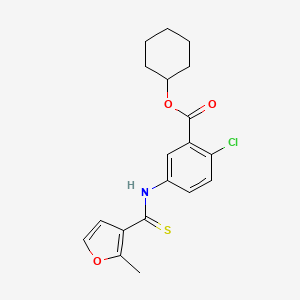
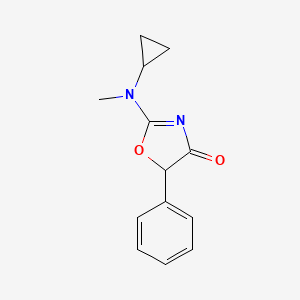
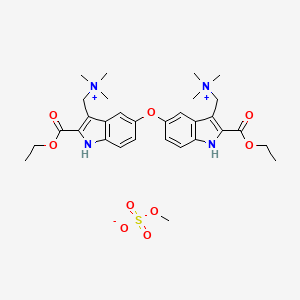
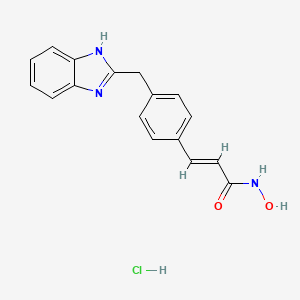
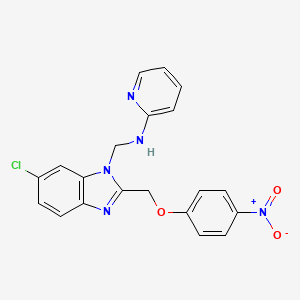
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

